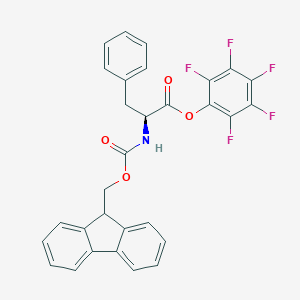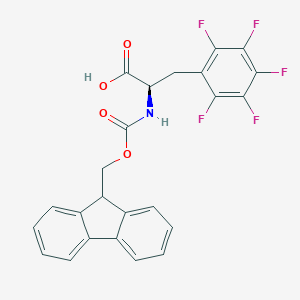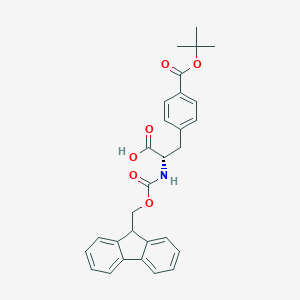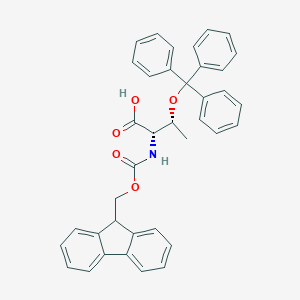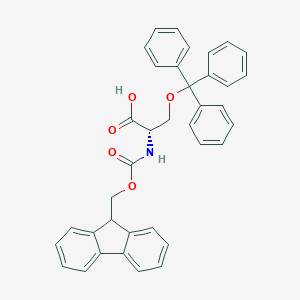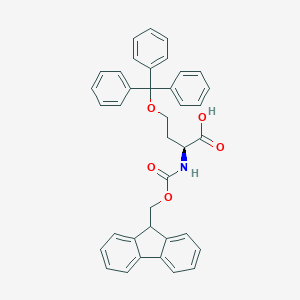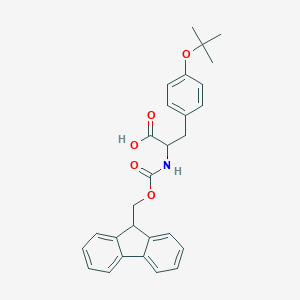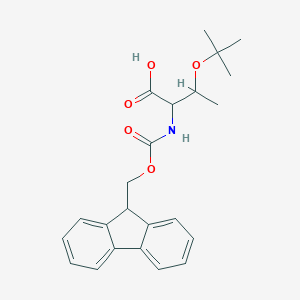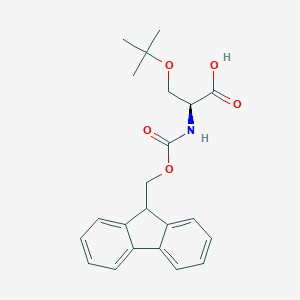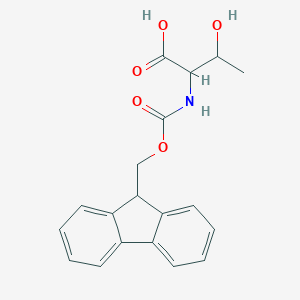
Fmoc-Thr-OH
Descripción general
Descripción
Fmoc-Thr-OH, also known as Fmoc-O-tert-butyl-L-threonine, is a threonine derivative commonly used as an amino acid building block in peptide synthesis . It is often used in solid phase peptide synthesis utilizing Fmoc protocols . The t-butyl protecting group on the side chain is removed when the product peptide is cleaved from Wang resin or Rink amide resin .
Synthesis Analysis
Fmoc-Thr-OH is used in the synthesis of various peptides and analogues via solid phase peptide synthesis . For instance, it can be used to synthesize chlorofusin analogues . The coupling of Fmoc-Thr-OH onto a resin-bound peptide under microwave conditions has been reported to dramatically improve the yield of synthesized peptide while reducing the time required for synthesis .Molecular Structure Analysis
The molecular structure of Fmoc-Thr-OH can be found in various databases such as PubChem and ChemSpider . The molecular formula is C19H19NO5 .Chemical Reactions Analysis
Fmoc-Thr-OH is involved in various chemical reactions, particularly in peptide synthesis. It can serve as a protecting group for both the amine and the hydroxyl functions in solid-phase synthesis of complex depsipeptides . The reaction of Fmoc-Thr-OH with other compounds in the synthesis process is facilitated by the Fmoc protocols .Physical And Chemical Properties Analysis
Fmoc-Thr-OH is a solid compound with a molecular weight of 341.36 g/mol . It is soluble in DMF . The InChI and SMILES strings provide a textual representation of the compound’s structure .Aplicaciones Científicas De Investigación
Fmoc-Thr-OH is a derivative of the amino acid threonine that is protected by the fluorenylmethoxycarbonyl (Fmoc) group . This compound is commonly used in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS) . Here are a couple of applications:
-
Peptide Synthesis
- Fmoc-Thr-OH is used in the synthesis of peptides, which are chains of amino acids linked by peptide bonds . In this process, the Fmoc group serves as a protective group for the amino and hydroxyl functions, preventing them from reacting prematurely .
- The specific method of application involves adding Fmoc-Thr-OH to a solid support, where it reacts with the amino group of the next amino acid in the sequence. The Fmoc group is then removed, allowing the next amino acid to be added .
-
Hydrogel Formation
- Fmoc-functionalized amino acids and peptides, including Fmoc-Thr-OH, have been used to construct hydrogels . These materials find a wide range of applications, particularly in the biomedical field .
- The formation of hydrogels involves the self-assembly of the Fmoc-functionalized peptides in an aqueous solution. The peptides arrange themselves into a network structure, trapping water molecules and forming a gel .
- The resulting hydrogels can be used for various purposes, such as drug delivery and tissue engineering . The performance of the hydrogel can be evaluated based on its physical properties (e.g., rigidity, porosity) and its ability to support cell adhesion and survival .
Direcciones Futuras
Propiedades
IUPAC Name |
(2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxybutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO5/c1-11(21)17(18(22)23)20-19(24)25-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,11,16-17,21H,10H2,1H3,(H,20,24)(H,22,23)/t11-,17+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYULCCKKLJPNPU-DIFFPNOSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-Thr-OH | |
CAS RN |
73731-37-0 | |
| Record name | (2S,3R)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-hydroxy-butanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



